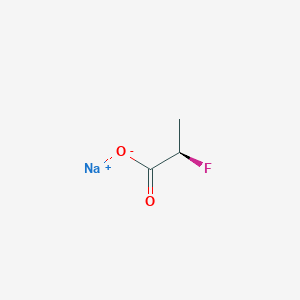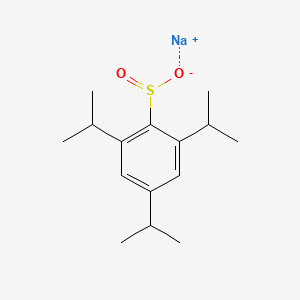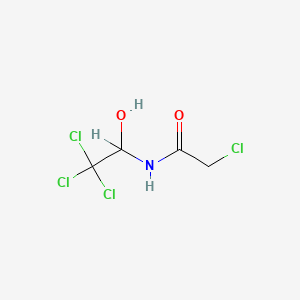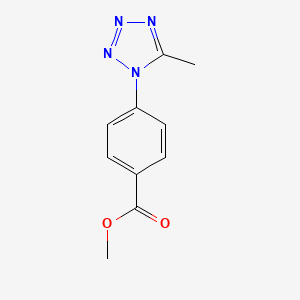![molecular formula C11H17N3O3 B6612312 methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate CAS No. 932829-51-1](/img/structure/B6612312.png)
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate” is a complex organic molecule. It contains a methylpiperazine group, which is a type of piperazine with a methyl group attached. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperazine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxazole and piperazine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its chemical bonds .Mécanisme D'action
The mechanism of action of methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme diacylglycerol kinase, which is involved in the production of diacylglycerol. This inhibition leads to the accumulation of diacylglycerol in cells, which has been linked to the inhibition of tumor cell growth. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer’s disease. It has also been shown to reduce the levels of glucose and insulin in the blood, suggesting that it may have anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate in laboratory experiments include its availability, low cost, and easy synthesis. Additionally, it has been shown to be effective in a variety of research applications, including the inhibition of tumor cell growth and the reduction of amyloid-beta peptide accumulation. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its exact mechanism of action.
Orientations Futures
Future research into methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to investigate the potential side effects of this compound and to determine its optimal dosage and administration. Additionally, further research should be conducted to investigate the potential synergy between this compound and other therapeutic agents. Finally, further research should be conducted to explore the potential of this compound as a prophylactic agent for a variety of diseases.
Méthodes De Synthèse
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate can be synthesized from 4-methylpiperazine and ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a two-step process, with the first step involving the formation of an ethyl ester of 4-methylpiperazine, and the second step involving the reaction of the ester with ethyl chloroformate. The final product is a colorless solid that can be purified by recrystallization.
Applications De Recherche Scientifique
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate has been studied as a potential therapeutic agent for a number of diseases, including cancer, diabetes, and Alzheimer’s disease. In particular, it has been studied for its ability to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been studied for its potential anti-diabetic effects, as well as its ability to reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer’s disease.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHXPWCNSPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)




![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)